molecular formula C15H18O4 B11788392 2-(4-(tert-Butyl)phenyl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(4-(tert-Butyl)phenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11788392
M. Wt: 262.30 g/mol
InChI Key: LQHHYDDTVLQBJO-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with a complex structure that includes a tetrahydrofuran ring, a carboxylic acid group, and a tert-butyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)-5-oxotetrahydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is advantageous due to its efficiency, scalability, and eco-friendly attributes.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)phenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-(tert-Butyl)phenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-(tert-Butyl)phenyl)-5-oxotetrahydrofuran-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can participate in various chemical reactions, influencing the activity of enzymes and other proteins. Its structure allows it to form stable complexes with other molecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(tert-Butyl)phenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its combination of a tetrahydrofuran ring and a carboxylic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C15H18O4/c1-15(2,3)10-6-4-9(5-7-10)13-11(14(17)18)8-12(16)19-13/h4-7,11,13H,8H2,1-3H3,(H,17,18)

InChI Key

LQHHYDDTVLQBJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(CC(=O)O2)C(=O)O

Origin of Product

United States

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